6-Hydroxydopamine hydrobromide

Descripción general

Descripción

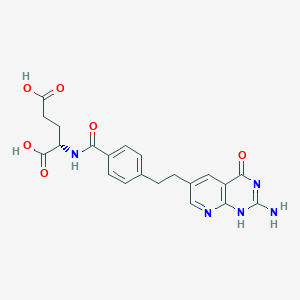

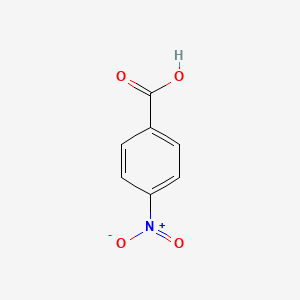

6-Hydroxydopamine hydrobromide (6-OHDA) is a selective catecholaminergic neurotoxin . It depletes brain catecholamine levels , induces apoptosis in PC-12 cells , and destroys nigral dopaminergic neurons and their striatal terminals in rat models of Parkinson’s disease . It is also known to exert cytotoxicity by generating reactive oxygen species, initiating cellular stress, and causing cell death .

Synthesis Analysis

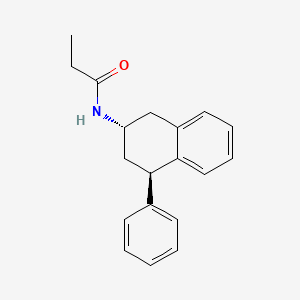

6-Hydroxydopamine hydrobromide is a synthetic compound . It is soluble in water up to 75 mM and in DMSO up to 75 mM . Its linear formula is (HO)3C6H2CH2CH2NH2 · HBr .

Molecular Structure Analysis

The molecular weight of 6-Hydroxydopamine hydrobromide is 250.09 . Its chemical structure includes a catecholaminergic neurotoxin .

Chemical Reactions Analysis

6-Hydroxydopamine hydrobromide is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It also has the ability to release Fe (II) from protein storage sites, resulting in the formation of highly reactive oxygen species .

Physical And Chemical Properties Analysis

6-Hydroxydopamine hydrobromide is a solid with a melting point of 216-220 °C (lit.) . It is soluble in water up to 75 mM and in DMSO up to 75 mM .

Aplicaciones Científicas De Investigación

Parkinson’s Disease Model Induction

6-Hydroxydopamine hydrobromide is widely used to induce Parkinson’s disease (PD) in mouse models. This application is crucial for studying the pathophysiology of PD and testing potential therapeutic interventions. The compound causes selective destruction of catecholaminergic nerves, mimicking the neurodegenerative process observed in PD .

Neurotoxicity Studies

Researchers utilize 6-Hydroxydopamine hydrobromide to investigate the mechanisms of neurotoxicity. It serves as a tool to study oxidative damage and the resulting cellular stress and cell death, which are key factors in various neurodegenerative disorders .

Oxidative Stress Analysis

The compound is autoxidized rapidly, yielding potentially toxic products and reactive oxygen species (ROS). This property makes it suitable for analyzing oxidative stress pathways and the body’s response to such stress at a cellular level .

Catecholaminergic System Examination

Due to its selective toxicity towards catecholaminergic terminals, 6-Hydroxydopamine hydrobromide is used to study the function and structure of the catecholaminergic system, which includes neurotransmitters like dopamine and norepinephrine .

Neuroprotective Effects Research

The neurotoxin’s ability to induce cell death allows scientists to explore the neuroprotective effects of various compounds. For instance, studies have been conducted on hyperoside’s neuroprotective effects against 6-OHDA-induced neurotoxicity in neurons .

NLRP3 Inflammasome Activation Investigation

6-Hydroxydopamine hydrobromide has been employed to study the activation of nucleotide-binding oligomerization domain and leucine-rich repeat pyrin 3 domain (NLRP3) inflammasome and its role in cell injury within certain cell types like SH-SY5Y cells .

Mecanismo De Acción

Target of Action

6-Hydroxydopamine hydrobromide (6-OHDA) is a selective catecholaminergic neurotoxin . It primarily targets and destroys catecholaminergic nerves in sympathetically innervated tissues . These nerves are responsible for the production and release of catecholamines, a group of neurotransmitters that include dopamine, norepinephrine, and epinephrine.

Pharmacokinetics

It is known that 6-ohda is rapidly autoxidised, yielding potentially toxic products and reactive oxygen species . This rapid oxidation suggests that 6-OHDA may have a short half-life in the body, which could impact its bioavailability.

Result of Action

The primary result of 6-OHDA’s action is the destruction of catecholaminergic neurons, leading to a depletion of brain catecholamine levels . This can result in symptoms similar to those seen in Parkinson’s disease, making 6-OHDA a commonly used compound in the creation of animal models of this disease .

Action Environment

The action of 6-OHDA can be influenced by various environmental factors. For instance, solutions of 6-OHDA should be freshly prepared and protected from exposure to light, as it is readily oxidized in solution at neutral pH . This suggests that the stability and efficacy of 6-OHDA could be affected by factors such as pH and light exposure.

Safety and Hazards

Direcciones Futuras

6-Hydroxydopamine hydrobromide has been used to provide a model of Parkinson’s disease in experimental animals . It has also been applied in neonatal rats to provide an animal model of Lesch–Nyhan disease and perinatally for an animal model of attention-deficit hyperactivity disorder . Despite extensive study, there is still uncertainty about how it works . Future research may focus on understanding its various mechanisms of action and their interrelated outcomes .

Propiedades

IUPAC Name |

5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLACDGUOKDOLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1199-18-4 (Parent) | |

| Record name | Oxidopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212972 | |

| Record name | Oxidopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxydopamine hydrobromide | |

CAS RN |

636-00-0 | |

| Record name | 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxidopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxidopamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxidopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIDOPAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 6-Hydroxydopamine hydrobromide (6-OHDA)?

A: 6-OHDA acts as a neurotoxin that selectively targets catecholaminergic neurons, specifically those that utilize dopamine and norepinephrine. [, , , , ] It enters these neurons via their respective transporters and, once inside, undergoes oxidation. This process leads to the generation of reactive oxygen species (ROS) which cause significant damage to the neurons, ultimately leading to cell death. [, , , , ]

Q2: How does 6-OHDA impact the sympathetic nervous system?

A: 6-OHDA effectively induces chemical sympathectomy, a process of chemically destroying sympathetic nerve fibers. [, , , ] This is achieved through the destruction of noradrenergic neurons that constitute the sympathetic nervous system. This makes 6-OHDA a valuable tool in researching the role of the sympathetic nervous system in various physiological processes, including its contribution to tumor growth [] and modulation of oxidative stress in the liver. []

Q3: What are the implications of using 6-OHDA in neonatal rats?

A: Administering 6-OHDA to newborn rats has been shown to induce long-lasting effects on both the peripheral and central adrenergic systems. [] These effects include a significant reduction in norepinephrine levels in various tissues, including the heart, mesentery, vas deferens, and regions of the central nervous system like the cortex, cerebellum, and spinal cord. [] Interestingly, the concentration of norepinephrine in the pons-medulla was found to be increased after 6-OHDA treatment. []

Q4: Can you elaborate on the impact of 6-OHDA on cardiovascular parameters?

A: Research shows that 6-OHDA can significantly impact cardiovascular parameters. [, ] In a study involving rats, administration of 6-OHDA resulted in a notable decrease in blood pressure, accompanied by a compensatory increase in heart rate. [] This phenomenon, termed "neuropathic tachycardia syndrome", highlights the complex interplay between sympathetic denervation and cardiovascular regulation.

Q5: How does 6-OHDA affect the renin-angiotensin system?

A: 6-OHDA treatment in neonatal rats has been shown to reduce the basal activity of the renin-angiotensin system, a key player in blood pressure regulation. [] Despite this reduction, the ability of the system to release renin in response to hypotensive stress remains intact, suggesting the existence of alternative mechanisms that maintain cardiovascular homeostasis in situations where the adrenergic nervous system function is compromised. []

Q6: What is the role of 6-OHDA in studying motor control?

A: 6-OHDA has been crucial in understanding the role of dopamine in motor control, specifically its function in the plane related to support. [] While unilateral vestibular lesions cause circling and rolling, 6-OHDA lesions, similar to apomorphine (a dopamine agonist), primarily induce circling in rodents. [] This suggests that dopamine, unlike the vestibular system, might not regulate motor function three-dimensionally but focuses on postural control in a specific plane related to the base of support. []

Q7: How does 6-OHDA contribute to understanding Parkinson's disease?

A: 6-OHDA is a valuable tool in creating animal models of Parkinson's disease by inducing lesions in the nigrostriatal pathway, mimicking the dopaminergic neuron loss observed in the disease. [, , ] This model aids in investigating the neuroprotective effects of potential therapeutic agents, like progesterone, and studying their impact on neurochemical systems like the dopaminergic, glutamatergic, and GABAergic pathways in the brain. []

Q8: What are the effects of 6-OHDA on the immune system?

A: Studies have shown that 6-OHDA can influence the immune system. [, ] For instance, in rats, neonatal sympathectomy using 6-OHDA was linked to an increase in the severity of experimental allergic encephalomyelitis (EAE), an animal model for multiple sclerosis. [] This finding highlights the complex interplay between the sympathetic nervous system and the immune response.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)